molecular formula C17H13NO5 B4387078 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one

Cat. No. B4387078
M. Wt: 311.29 g/mol
InChI Key: ACPZWFXITZCSCS-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can damage cellular components such as DNA, proteins, and lipids. This mechanism has been exploited in photodynamic therapy for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one can induce apoptosis in cancer cells upon exposure to light. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one in lab experiments is its high quantum yield and excellent photostability, which make it a useful fluorescent probe. Additionally, its ability to generate singlet oxygen upon exposure to light makes it a valuable photosensitizer in photodynamic therapy. However, one limitation is that it requires exposure to light to generate singlet oxygen, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the use of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one in scientific research. One direction is the development of new derivatives with improved properties for use as fluorescent probes or photosensitizers. Another direction is the investigation of its potential as an anti-cancer agent or anti-inflammatory agent. Additionally, its antioxidant properties may have potential applications in the treatment of oxidative stress-related diseases. Further research is needed to fully explore the potential of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one in these areas.
Conclusion:
In conclusion, 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one is a valuable chemical compound with potential applications in drug discovery, fluorescence imaging, and photodynamic therapy. Its unique properties and mechanism of action make it a useful tool in scientific research. Further research is needed to fully explore its potential in these areas and to develop new derivatives with improved properties.

Scientific Research Applications

8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one has been used in various scientific research applications, including drug discovery, fluorescence imaging, and photodynamic therapy. It has been shown to have potential as a fluorescent probe for imaging biological systems due to its high quantum yield and excellent photostability. Additionally, it has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

8-ethoxy-3-(4-nitrophenyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-2-22-15-5-3-4-12-10-14(17(19)23-16(12)15)11-6-8-13(9-7-11)18(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPZWFXITZCSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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